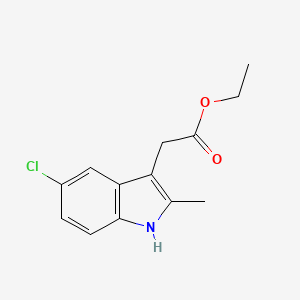

Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate

CAS No.: 3446-72-8

Cat. No.: VC3852129

Molecular Formula: C13H14ClNO2

Molecular Weight: 251.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3446-72-8 |

|---|---|

| Molecular Formula | C13H14ClNO2 |

| Molecular Weight | 251.71 g/mol |

| IUPAC Name | ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate |

| Standard InChI | InChI=1S/C13H14ClNO2/c1-3-17-13(16)7-10-8(2)15-12-5-4-9(14)6-11(10)12/h4-6,15H,3,7H2,1-2H3 |

| Standard InChI Key | BEIZRBAYMLMWPP-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC1=C(NC2=C1C=C(C=C2)Cl)C |

| Canonical SMILES | CCOC(=O)CC1=C(NC2=C1C=C(C=C2)Cl)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure centers on an indole ring system, a bicyclic framework comprising a benzene ring fused to a pyrrole ring. Substitutions at the 5-position (chloro) and 2-position (methyl) introduce distinct electronic and steric modifications. The ethyl acetate moiety at the 3-position enhances solubility in organic solvents, facilitating its use in synthetic applications. The IUPAC name, ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate, reflects these substituents systematically .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄ClNO₂ |

| Molecular Weight | 251.71 g/mol |

| CAS Number | 3446-72-8 |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Density | Not reported |

| Solubility | Organic solvents (e.g., DMSO) |

The chloro group’s electronegativity polarizes the indole ring, altering reactivity in electrophilic substitution reactions, while the methyl group influences steric interactions during molecular binding.

Synthesis and Production Methods

Laboratory-Scale Synthesis

Two primary routes dominate the synthesis of ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate:

Fischer Indole Synthesis

This classical method involves condensing 5-chloro-2-methylphenylhydrazine with ethyl glyoxylate under acidic conditions (e.g., HCl or H₂SO₄). The reaction proceeds via -sigmatropic rearrangement to form the indole nucleus, followed by esterification. Typical yields range from 60–75%, depending on reaction optimization.

Palladium-Catalyzed Cross-Coupling

Alternative approaches employ palladium catalysts (e.g., Pd(PPh₃)₄) to couple halogenated indole precursors with ethyl acetate derivatives. This method offers superior regioselectivity and milder conditions, though catalyst costs may limit scalability.

Industrial Production

Large-scale manufacturing utilizes continuous flow reactors to enhance efficiency and safety. Automated systems control parameters such as temperature, pressure, and reagent stoichiometry, achieving yields exceeding 85%. Post-synthesis purification involves column chromatography or recrystallization to attain >97% purity, as commercialized by suppliers .

| Activity Type | Model System | Key Finding |

|---|---|---|

| Anticancer | Colo320 cells | IC₅₀ = 1.72 μM |

| Antiviral | Huh-7.5 HCV model | 50–70% viral RNA reduction |

| Antibacterial | S. aureus | MIC = 8–16 μg/mL |

Applications in Pharmaceutical and Industrial Research

Drug Discovery Intermediate

The compound’s modular structure allows derivatization at multiple positions. For example:

-

Anticancer analogs: Substituting the ethyl ester with a carboxy group improves water solubility for intravenous formulations.

-

Neuroprotective agents: Adding a hydroxyl group at the 4-position enhances blood-brain barrier penetration .

Agrochemical Development

Indole derivatives are explored as eco-friendly pesticides. Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate inhibits chitin synthesis in insects, offering a novel mode of action against resistant pest populations .

Comparative Analysis with Structural Analogs

Halogen-Substituted Derivatives

Replacing the chloro group with bromine (ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate) increases molecular weight (296.16 g/mol) and lipophilicity (logP = 3.2 vs. 2.8 for the chloro analog), enhancing blood-brain barrier penetration but reducing aqueous solubility.

Methyl Ester Variants

Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate exhibits faster metabolic clearance due to esterase-mediated hydrolysis, making it less suitable for sustained-release formulations compared to the ethyl ester.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume